molecular formula C11H24O3Si B15478835 Triethoxy(3-methylbut-2-en-1-yl)silane CAS No. 35754-76-8

Triethoxy(3-methylbut-2-en-1-yl)silane

Cat. No.: B15478835
CAS No.: 35754-76-8
M. Wt: 232.39 g/mol
InChI Key: WSSLXSMPZCPGTR-UHFFFAOYSA-N
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Description

Triethoxy(3-methylbut-2-en-1-yl)silane is a useful research compound. Its molecular formula is C11H24O3Si and its molecular weight is 232.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

35754-76-8

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

triethoxy(3-methylbut-2-enyl)silane

InChI

InChI=1S/C11H24O3Si/c1-6-12-15(13-7-2,14-8-3)10-9-11(4)5/h9H,6-8,10H2,1-5H3

InChI Key

WSSLXSMPZCPGTR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC=C(C)C)(OCC)OCC

Origin of Product

United States

Biological Activity

Triethoxy(3-methylbut-2-en-1-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and therapeutic effects, drawing from various studies and research findings.

  • Molecular Formula : C₉H₁₈O₃Si
  • Molecular Weight : 202.32 g/mol
  • CAS Number : 2487-90-3

Biological Activities

1. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that silane compounds can enhance the antibacterial properties of silver nanoparticles (AgNPs) when used as a stabilizing agent, leading to significant inhibition of Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli31.25 µg/ml
S. aureus100 µg/ml
S. pyogenes50 µg/ml

2. Cytotoxicity

Cytotoxicity studies have indicated that this compound exhibits dose-dependent effects on cancer cell lines. For instance, when tested on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 6.1 µg/ml . The mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic genes such as Bax and caspase-3 in treated cells.

3. Therapeutic Potential

Research has highlighted the therapeutic potential of this compound in the context of drug development. It has been utilized in the synthesis of prenylated acetophenones, which possess antimalarial properties. In vivo studies showed that these compounds had a significant percentage inhibition against Plasmodium berghei, indicating their potential use in malaria treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was combined with silver nanoparticles to evaluate its antimicrobial efficacy. The results indicated that the combination exhibited enhanced antibacterial activity compared to silver nanoparticles alone, supporting the use of silanes in enhancing the effectiveness of existing antimicrobial agents .

Case Study 2: Antimalarial Evaluation

A detailed study involving the synthesis of prenylated acetophenones from this compound demonstrated promising antimalarial activity in murine models. The compounds were administered at varying doses, revealing a dose-dependent response with significant suppression of parasitemia .

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